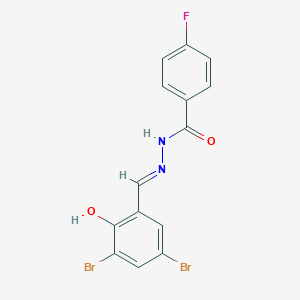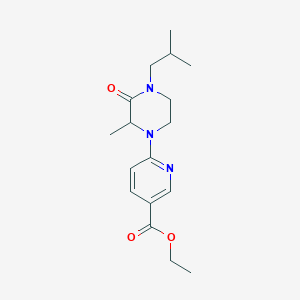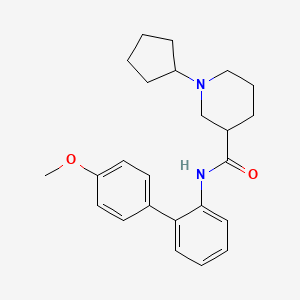
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and eco-friendly, producing high yields of the desired tetrazole compound. The reaction conditions often include the use of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which accelerates the formation of tetrazoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and scalability of the production process. Additionally, advancements in nanotechnology have led to the development of nanoparticle-based catalysts, further improving the yield and reducing the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials, including explosives and photographic chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to enzymes and receptors in biological systems. This interaction can inhibit or activate specific pathways, leading to the compound’s observed biological effects. The ethylsulfanyl group may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethylsulfanyl and trimethylphenyl groups.
5-Methylsulfanyl-1H-tetrazole: Contains a methylsulfanyl group instead of an ethylsulfanyl group.
1-(2,4,6-Trimethylphenyl)-1H-tetrazole: Lacks the ethylsulfanyl group.
Uniqueness
5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole is unique due to the presence of both the ethylsulfanyl and trimethylphenyl groups. These functional groups enhance the compound’s chemical reactivity and potential applications in various fields. The combination of these groups in a single molecule provides a distinct set of properties that are not observed in other similar compounds.
Propriétés
IUPAC Name |
5-ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-5-17-12-13-14-15-16(12)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRJJHBOQEASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6070561.png)
![5-{[4-methyl-3-(propionylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B6070568.png)
![8-bromo-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070569.png)
![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-3-piperidinecarboxylate](/img/structure/B6070575.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B6070592.png)
![1-[1-(3,5-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6070607.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)

![1-[(2-methylphenyl)methyl]-N-(4-pyrazol-1-ylbutan-2-yl)triazole-4-carboxamide](/img/structure/B6070617.png)
![2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6070621.png)
![2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL](/img/structure/B6070629.png)
![N-(4-ETHOXYPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B6070632.png)

